Ethyl 1-methyl-3-(morpholin-4-ylmethyl)pyrazole-4-carboxylate
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Description
Ethyl 1-methyl-3-(morpholin-4-ylmethyl)pyrazole-4-carboxylate is a chemical compound with the molecular formula C12H19N3O3 . Pyrazoles, the family of compounds to which it belongs, are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure is a remarkable scaffold for the synthesis and development of many new promising drugs .
Molecular Structure Analysis
Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The specific molecular structure of this compound is not detailed in the retrieved sources.Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Specific chemical reactions involving this compound are not detailed in the retrieved sources.Mechanism of Action
The mechanism of action of pyrazole compounds can vary widely depending on their specific structure and the biological or chemical system in which they are used . The specific mechanism of action for Ethyl 1-methyl-3-(morpholin-4-ylmethyl)pyrazole-4-carboxylate is not detailed in the retrieved sources.
Properties
IUPAC Name |
ethyl 1-methyl-3-(morpholin-4-ylmethyl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3/c1-3-18-12(16)10-8-14(2)13-11(10)9-15-4-6-17-7-5-15/h8H,3-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRCQDGOKSKBTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1CN2CCOCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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